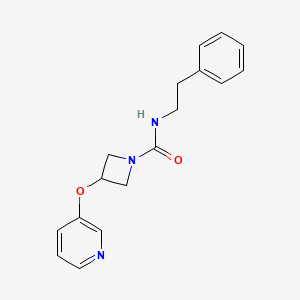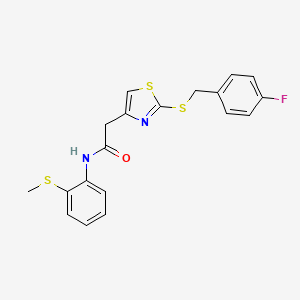
(E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea is a useful research compound. Its molecular formula is C23H20N4O2 and its molecular weight is 384.439. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activities
- Derivatives of (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea have demonstrated significant antitumor activities. Specifically, compounds with quinazoline and benzoxazole structures have shown inhibition of cell proliferation in various cancer cell lines, including leukemia, colon, and ovarian cancer cells. The selective inhibition of cell growth and the ability to bypass drug resistance mechanisms, such as P-glycoprotein transport, highlight their potential as antitumor agents Easmon et al., 2006.
Antimicrobial Activities
- Novel derivatives, including quinazolinones, have been synthesized and evaluated for their antimicrobial activities. These compounds have demonstrated effectiveness against various bacterial strains, indicating their potential application in treating bacterial infections Singh & Pandey, 2006.
Synthesis and Structural Analysis
- Research on the synthesis and structural analysis of quinazoline derivatives has contributed to understanding their chemical properties and potential therapeutic applications. These studies involve the development of new synthetic methodologies and the exploration of their biological activities, including their use in designing drugs with improved efficacy and safety profiles Khouili et al., 2021.
Cardiovascular Effects
- In addition to their antitumor and antimicrobial properties, quinazoline derivatives have been studied for their cardiovascular effects. Research has demonstrated the potential of these compounds in modulating cardiovascular functions, indicating their possible use in treating cardiovascular diseases Follath et al., 1976.
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea involves the condensation of 3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-carboxaldehyde with m-tolyl isocyanate to form the corresponding imine, which is then reduced to the corresponding amine using sodium borohydride. The amine is then reacted with phosgene to form the corresponding carbamate, which is then deprotected using acid to yield the final product.", "Starting Materials": [ "3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-carboxaldehyde", "m-tolyl isocyanate", "sodium borohydride", "phosgene", "acid" ], "Reaction": [ "Condensation of 3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-carboxaldehyde with m-tolyl isocyanate in the presence of a suitable solvent and a catalyst to form the corresponding imine.", "Reduction of the imine using sodium borohydride in a suitable solvent to form the corresponding amine.", "Reaction of the amine with phosgene in the presence of a suitable solvent and a base to form the corresponding carbamate.", "Deprotection of the carbamate using acid to yield the final product, (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea." ] } | |
CAS No. |
899728-56-4 |
Molecular Formula |
C23H20N4O2 |
Molecular Weight |
384.439 |
IUPAC Name |
1-(3-benzyl-2-oxoquinazolin-4-yl)-3-(3-methylphenyl)urea |
InChI |
InChI=1S/C23H20N4O2/c1-16-8-7-11-18(14-16)24-22(28)26-21-19-12-5-6-13-20(19)25-23(29)27(21)15-17-9-3-2-4-10-17/h2-14H,15H2,1H3,(H2,24,26,28) |
InChI Key |
WNSFGIZGCUJZSN-YYADALCUSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-N-{4-[(1-hydroxybutan-2-yl)carbamoyl]phenyl}pyridine-4-carboxamide](/img/structure/B2751013.png)
![1-(1,2-Dimethylindol-3-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B2751014.png)

![1-(Chloromethyl)-3-cyclohexylbicyclo[1.1.1]pentane](/img/structure/B2751016.png)
![2-(7-(3-(tert-Butyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B2751019.png)




![NCGC00384610-01_C48H76O18_Olean-12-en-28-oic acid, 3-[[O-6-deoxy-alpha-L-mannopyranosyl-(1->3)-O-[beta-D-glucopyranosyl-(1->2)]-beta-D-glucopyranuronosyl]oxy]-, (3beta,5xi,9xi,18xi)-](/img/structure/B2751028.png)
![4-(6-((2-(4-bromophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide](/img/structure/B2751031.png)
![ethyl 4,5-dimethyl-2-{[(1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B2751032.png)
